molecular formula C7H7N3O B11923474 3-Aminopyrazolo[1,5-a]pyridin-5-ol

3-Aminopyrazolo[1,5-a]pyridin-5-ol

Cat. No.: B11923474
M. Wt: 149.15 g/mol
InChI Key: SEUOSZOFGDHWFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 5-aminopyrazoles with 3-formylchromones under microwave irradiation, which provides high yields and purity . Another approach involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)malonate, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-Aminopyrazolo[1,5-a]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

    3-Aminopyrazole: A simpler analog with similar biological activities.

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocycle with comparable properties.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activities

Uniqueness: 3-Aminopyrazolo[1,5-a]pyridin-5-ol is unique due to its specific fusion of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-amino-1H-pyrazolo[1,5-a]pyridin-5-one

InChI

InChI=1S/C7H7N3O/c8-6-4-9-10-2-1-5(11)3-7(6)10/h1-4,9H,8H2

InChI Key

SEUOSZOFGDHWFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC1=O)C(=CN2)N

Origin of Product

United States

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